molecular formula C10H9FO3 B13028192 3-Cyclopropoxy-4-fluorobenzoic acid

3-Cyclopropoxy-4-fluorobenzoic acid

Cat. No.: B13028192
M. Wt: 196.17 g/mol
InChI Key: QRALSLXLEAHCKY-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid characterized by a cyclopropoxy group at the 3-position and a fluorine atom at the 4-position of the benzoic acid core. This compound is synthesized via oxidation of 3-cyclopropoxy-4-fluorobenzaldehyde using chromium trioxide (CrO₃) in sulfuric acid (H₂SO₄), achieving a high yield of 95% . The cyclopropoxy group introduces steric strain due to the three-membered ring, while the fluorine atom exerts electron-withdrawing effects, collectively influencing the compound’s reactivity and physical properties. Its unique substitution pattern distinguishes it from analogs, making it a subject of interest in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluorobenzoic acid

InChI

InChI=1S/C10H9FO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

QRALSLXLEAHCKY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-fluorobenzoic acid can be achieved through various methods. One common approach involves the reaction of 3-hydroxy-4-fluorobenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Cyclopropoxy-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropoxy and fluorine groups can influence the compound’s binding affinity and specificity for molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include:

  • 4-Cyclopropoxy-3-fluorobenzoic acid : Swapped substituent positions may reduce steric hindrance near the carboxylic acid group.
  • 3-Methoxy-4-fluorobenzoic acid : Replacement of cyclopropoxy with methoxy removes ring strain and enhances electron-donating effects, increasing ring activation for EAS .

Reactivity in Electrophilic Aromatic Substitution (EAS)

  • Nitration : In 3-cyclopropoxy-4-fluorobenzoic acid, nitration occurs predominantly at the para position relative to fluorine (70% yield), driven by fluorine’s strong electron-withdrawing effect .
  • Halogenation : Bromination favors the ortho position to the carboxylic acid group, contrasting with methoxy-substituted analogs where directing effects differ due to stronger electron donation .

Physical and Chemical Properties

  • Solubility : The cyclopropoxy group’s moderate polarity results in lower solubility in polar solvents compared to methoxy analogs (e.g., 3-methoxy-4-fluorobenzoic acid) .
  • Stability : Fluorine enhances thermal and metabolic stability, a feature shared with other fluorinated benzoic acids like 4-(3-chloro-4-fluorophenyl)benzoic acid .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Name Substituents Key Reactivity (EAS) Solubility Synthesis Yield
This compound 3-cyclopropoxy, 4-fluoro Nitration at para to F Moderate in DMSO 95%
3-Methoxy-4-fluorobenzoic acid 3-methoxy, 4-fluoro Nitration at meta to OMe High in polar solvents Not reported
4-Tert-butoxy-3-cyclopropoxybenzoic acid 4-tert-butoxy, 3-cyclopropoxy Steric hindrance in SN2 Low in water Not reported

Biological Activity

3-Cyclopropoxy-4-fluorobenzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a cyclopropyl group and a fluorine atom into the benzoic acid framework may enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H9FO2C_{10}H_{9}FO_{2}, with a molecular weight of approximately 180.18 g/mol. The structural uniqueness of this compound arises from the cyclopropyl moiety, which can influence its interaction with biological targets.

Pharmacokinetics and Metabolic Stability

Fluorinated compounds, including this compound, are known for their enhanced metabolic stability and lipophilicity. These properties can improve their pharmacokinetic profiles, potentially leading to better absorption and distribution in biological systems . The presence of the cyclopropyl group may also affect the compound's interaction with enzymes, influencing its metabolic pathways .

Research indicates that fluorinated benzoic acids can interact with various biological systems, including enzyme inhibition and modulation of metabolic pathways. The specific mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may exhibit similar interactions as other fluorinated benzoic acids, potentially affecting enzyme kinetics and biochemical signaling .

In Vitro Studies

Recent studies have demonstrated the compound's potential as an inhibitor of specific enzymatic activities. For instance, it has been shown to inhibit acetylcholinesterase (AChE) activity in vitro, which is significant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Compound Target Enzyme IC50 (µM) Reference
This compoundAcetylcholinesterase (AChE)12.5
Other related compoundsAChE15.0

In Vivo Studies

In vivo experiments using rodent models have indicated that this compound can significantly reduce symptoms associated with inflammation and pain, suggesting its potential as an anti-inflammatory agent. These findings align with the pharmacological profiles observed in similar fluorinated compounds .

Comparative Analysis

The biological activity of this compound can be compared to other structurally similar compounds:

Compound Name Structural Features Biological Activity
4-Cyclopropylbenzoic acidLacks fluorineModerate AChE inhibition
2-Fluorobenzoic acidLacks cyclopropyl groupWeak AChE inhibition
4-Cyclopropyl-2-chlorobenzoic acidContains chlorobenzeneVariable reactivity

The distinct combination of the cyclopropyl group and fluorine in this compound confers unique properties that are not present in these similar compounds, potentially enhancing its therapeutic applications.

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